N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide
Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide” is a compound that has been studied for its potential anticancer activity . It is one of the thirty-five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives that were synthesized and tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .
Synthesis Analysis
The synthesis of these compounds was confirmed on the basis of elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various techniques including elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compounds were tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . Eight compounds reduced the hMAGL activity less than 50% at 100 nM concentrations .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 268.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Mechanism of Action
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-7-12-20(16(2)13-15)27-14-22(26)24-18-10-8-17(9-11-18)23-25-19-5-3-4-6-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIGZNPADPDIRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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